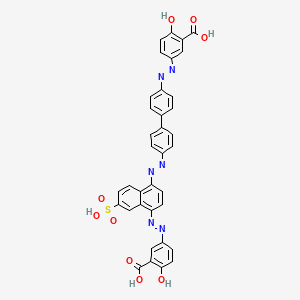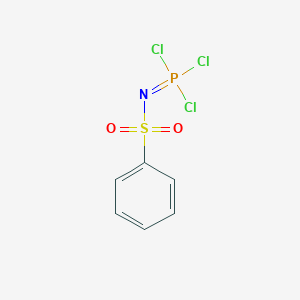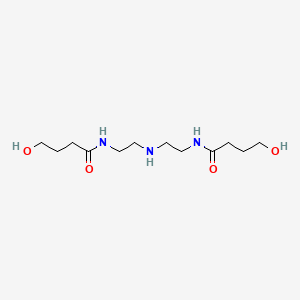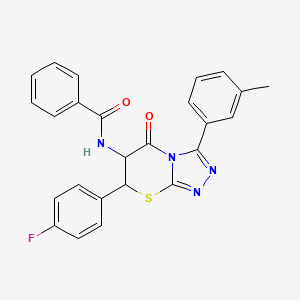
L-3-(Benzylthio)-N-(phenylacetyl)alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-3-(Benzylthio)-N-(phenylacetyl)alanine is a synthetic amino acid derivative It is characterized by the presence of a benzylthio group attached to the third carbon of the alanine backbone and a phenylacetyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-3-(Benzylthio)-N-(phenylacetyl)alanine typically involves multiple steps. One common method starts with the protection of the amino group of L-alanine, followed by the introduction of the benzylthio group through a nucleophilic substitution reaction. The final step involves the acylation of the protected amino acid with phenylacetyl chloride under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of biocatalysts for specific steps can enhance the overall process by reducing the need for harsh reaction conditions and minimizing by-products.
化学反応の分析
Types of Reactions
L-3-(Benzylthio)-N-(phenylacetyl)alanine can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylthio group, yielding the corresponding alanine derivative.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alanine derivatives without the benzylthio group.
Substitution: Various substituted alanine derivatives depending on the nucleophile used.
科学的研究の応用
L-3-(Benzylthio)-N-(phenylacetyl)alanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of L-3-(Benzylthio)-N-(phenylacetyl)alanine involves its interaction with specific molecular targets. The benzylthio group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The phenylacetyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
L-3-(3,4-Dihydroxyphenyl)-alanine (L-DOPA): A precursor to neurotransmitters like dopamine.
L-3-(Benzylthio)-alanine: Lacks the phenylacetyl group, making it less complex.
N-(Phenylacetyl)-alanine: Lacks the benzylthio group, affecting its reactivity and binding properties.
Uniqueness
L-3-(Benzylthio)-N-(phenylacetyl)alanine is unique due to the presence of both the benzylthio and phenylacetyl groups. This dual functionality allows it to interact with a broader range of molecular targets and undergo diverse chemical reactions, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
5411-82-5 |
|---|---|
分子式 |
C18H19NO3S |
分子量 |
329.4 g/mol |
IUPAC名 |
3-benzylsulfanyl-2-[(2-phenylacetyl)amino]propanoic acid |
InChI |
InChI=1S/C18H19NO3S/c20-17(11-14-7-3-1-4-8-14)19-16(18(21)22)13-23-12-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,20)(H,21,22) |
InChIキー |
QPJDYFJSCDMPOG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(=O)NC(CSCC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



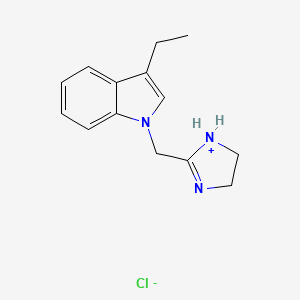

![Benzyl {(2S)-1-[(cyclohexylideneamino)oxy]-3-hydroxy-1-oxopropan-2-yl}carbamate](/img/structure/B13752127.png)
![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
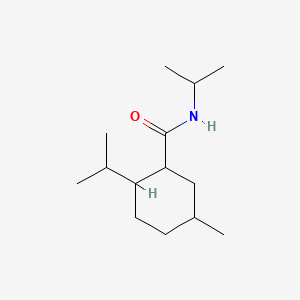
![6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13752165.png)
